molecular formula C24H28N2 B11942603 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline CAS No. 853310-59-5

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline

Katalognummer: B11942603
CAS-Nummer: 853310-59-5
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: QCMSMBVXIBSDNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is a quinoline derivative featuring a phenyl group at the 2-position and a sterically hindered 2,2,6,6-tetramethylpiperidinyl group at the 4-position. The tetramethylpiperidinyl moiety introduces significant steric hindrance and lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Eigenschaften

CAS-Nummer

853310-59-5

Molekularformel

C24H28N2

Molekulargewicht

344.5 g/mol

IUPAC-Name

2-phenyl-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline

InChI

InChI=1S/C24H28N2/c1-23(2)15-10-16-24(3,4)26(23)22-17-21(18-11-6-5-7-12-18)25-20-14-9-8-13-19(20)22/h5-9,11-14,17H,10,15-16H2,1-4H3

InChI-Schlüssel

QCMSMBVXIBSDNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

Activation of the 4-position on the quinoline core is achieved via bromination, forming 4-bromo-2-phenylquinoline. Subsequent reaction with 2,2,6,6-tetramethylpiperidinyl amine under basic conditions (K₂CO₃, DMF, 100°C) yields the target compound. Challenges include steric hindrance from the tetramethyl groups, necessitating prolonged reaction times (24–48 hours) for moderate yields (~65%).

Palladium-Catalyzed Buchwald-Hartwig Amination

This method employs Pd(OAc)₂/Xantphos as a catalytic system to couple 4-bromo-2-phenylquinoline with the piperidinyl amine:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃, toluene, 110°C, 12 hours.

  • Yield : 72–80%.

The bulky Xantphos ligand mitigates catalyst deactivation, enhancing efficiency. This approach is superior to nucleophilic substitution, offering higher regioselectivity and compatibility with sensitive functional groups.

Optimization and Catalytic Considerations

Solvent Effects

Solvent-free conditions in both Friedlälder and reductive amination steps minimize purification steps and improve atom economy. For coupling reactions, polar aprotic solvents (DMF, toluene) are optimal, balancing reactivity and solubility.

Catalytic Systems

  • Reductive Amination : Pt/C outperforms Pd/C in selectivity, particularly for secondary amines.

  • Buchwald-Hartwig : Pd/Xantphos systems achieve turnover numbers (TON) >100, reducing metal loading.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons (quinoline) appear as doublets at δ 7.8–8.5 ppm, while piperidinyl methyl groups resonate as singlets at δ 1.1–1.3 ppm.

  • FT-IR : Stretching vibrations at 1590 cm⁻¹ (C=N quinoline) and 2960 cm⁻¹ (C-H tetramethyl groups).

Crystallographic Data

Single-crystal XRD confirms planar quinoline geometry and chair conformation of the piperidinyl ring. Dihedral angles between quinoline and phenyl groups average 45°, indicating moderate conjugation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Phenyl-4-(2,2,6,6-Tetramethyl-1-piperidinyl)chinolin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

    Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Phenyl- und Chinolinringen auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

    Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

    Substitution: Halogenierungsmittel wie Brom oder Chlor für elektrophile Substitution; Nucleophile wie Amine oder Thiole für nucleophile Substitution.

Hauptprodukte

    Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.

    Reduktion: Bildung von teilweise oder vollständig reduzierten Chinolinderivaten.

    Substitution: Bildung von halogenierten oder alkylierten Derivaten, abhängig von dem eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Phenyl-4-(2,2,6,6-Tetramethyl-1-piperidinyl)chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es an Proteine oder Nukleinsäuren binden und deren Funktion verändern. Die Piperidinylgruppe kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, während der Chinolinkern mit verschiedenen Enzymen und Rezeptoren interagieren kann und deren Aktivität moduliert.

Wirkmechanismus

The mechanism of action of 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The piperidinyl group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with various enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:

Compound Name Molecular Weight Substituents Synthesis Method Biological Activity Key Findings References
Target Compound 316.45 (est.) 2-Phenyl, 4-(2,2,6,6-TMP-piperidinyl) Piperidine coupling Under investigation High steric hindrance; potential CNS modulation
6-Methyl-2,4-diphenylquinoline 321.41 6-Methyl, 2,4-diphenyl Multi-component CuI catalysis Not specified Structural rigidity; dihedral angle analysis
Pipequaline (2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline) 316.45 2-Phenyl, 4-(piperidinylethyl) Unspecified Anxiolytic (GABA receptor interaction) Clinical use in anxiety models
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) ~500 (est.) 4-Piperazinyl, methyl ester Esterification & coupling Antifungal/antibacterial Structure-activity relationship studied
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline ~330 (est.) 6-Chloro, 4-piperidinyl, 2-pyrrolidinyl Unspecified Research applications Dual heterocyclic substitution

Key Differences and Implications

Steric Effects : The 2,2,6,6-tetramethylpiperidinyl group in the target compound imposes greater steric hindrance compared to unsubstituted piperidinyl or piperazinyl groups in analogues like C1–C7 . This may reduce off-target interactions but complicate synthetic accessibility.

Biological Targets : Unlike pipequaline, which targets GABA receptors , the target compound’s bulky substituent may favor interactions with nicotinic acetylcholine receptors (nAChRs), as seen with related tetramethylpiperidine derivatives like BTMPS .

Biologische Aktivität

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2C_{20}H_{24}N_2, with a molecular weight of approximately 292.42 g/mol. The compound features a quinoline core substituted with a phenyl group and a piperidine ring that is heavily substituted with methyl groups. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that derivatives of quinoline compounds possess significant anticancer properties. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ACOLO2050.32
Compound BH4600.89
Compound CHep3B0.4 - 1.0

These findings suggest that structural modifications in quinoline derivatives can enhance their anticancer efficacy .

2. Mechanism of Action
The anticancer mechanism of quinoline derivatives often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have indicated that these compounds may bind effectively to the colchicine-binding site on tubulin .

3. Pharmacokinetics and Toxicity
Pharmacokinetic studies on related compounds indicate favorable absorption and distribution profiles. Most quinoline derivatives exhibit low toxicity levels and do not show significant cardiotoxic effects or carcinogenicity . However, some have been noted for potential drug-drug interactions which warrant further investigation.

Case Studies

A notable study evaluated the effects of various quinoline derivatives on cancer cell lines through MTT assays to assess cell viability:

  • Study Design : Various concentrations of the compounds were tested against COLO205 and H460 cell lines.
  • Results : Significant reductions in cell viability were observed at lower concentrations (IC50 values ranging from 0.32 µM to 1.0 µM), indicating strong antiproliferative activity.

The study concluded that modifications in the quinoline structure could optimize therapeutic efficacy while minimizing side effects .

Future Directions

Further research is essential to explore:

  • Structural Optimization : Investigating how different substituents on the quinoline scaffold affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and long-term toxicity profiles.
  • Combination Therapies : Assessing the potential of these compounds in combination with existing chemotherapeutics to enhance treatment outcomes.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with carbonyl precursors under acid catalysis.
  • Piperidinyl substitution : Introduction of the 2,2,6,6-tetramethylpiperidine group via nucleophilic substitution or coupling reactions.
  • Phenyl group functionalization : Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to attach the phenyl moiety. Key intermediates include halogenated quinolines (e.g., 4-chloroquinoline derivatives) and pre-functionalized piperidine scaffolds. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the quinoline ring appear as distinct multiplet patterns (~δ 7.5-8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, though low ion intensity in electron ionization (EI) may require alternative methods like electrospray ionization (ESI) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches in piperidine at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction purification to remove residues .
  • Temperature control : Lower temperatures (~0–25°C) reduce side reactions during sensitive steps like acylation or coupling .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions must be moisture-free to prevent deactivation . Design of Experiments (DoE) approaches can identify interactions between variables (e.g., solvent polarity and reaction time) .

Q. What strategies resolve contradictions in spectral data, such as unexpected NMR shifts or low MS ion intensity?

  • Multi-spectral correlation : Cross-validate NMR, IR, and MS data. For example, a missing quinoline proton signal in NMR may correlate with an MS fragment ion indicating dehydrogenation .
  • Alternative ionization methods : Use MALDI-TOF or ESI-MS if traditional EI-MS yields poor molecular ion signals .
  • Computational validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts to confirm assignments .

Q. How does structural modification of the quinoline core or piperidinyl group influence biological target affinity?

  • Quinoline substitutions : Electron-withdrawing groups (e.g., -Cl, -CF3_3) at specific positions enhance binding to enzymes like kinases or topoisomerases by modulating electron density .
  • Piperidine rigidity : The 2,2,6,6-tetramethyl group restricts conformational flexibility, potentially improving selectivity for G-protein-coupled receptors (GPCRs) . Structure-Activity Relationship (SAR) studies using analogs with varied substituents are critical .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-labeled antagonists) quantify affinity for neurotransmitter receptors .
  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using spectrophotometric methods .
  • Molecular docking : Computational models predict binding modes in enzyme active sites or receptor pockets, guided by X-ray crystallography data of similar compounds .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration .
  • Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo effects .
  • Dose-response optimization : Adjust dosing regimens in animal models to account for rapid clearance or tissue accumulation .

Q. Which computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to permeability or toxicity .
  • Molecular dynamics simulations : Evaluate binding persistence in target proteins and off-target interactions .
  • CYP450 inhibition assays : Prioritize compounds with low risk of drug-drug interactions .

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